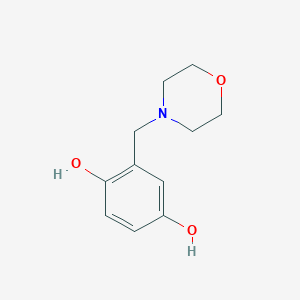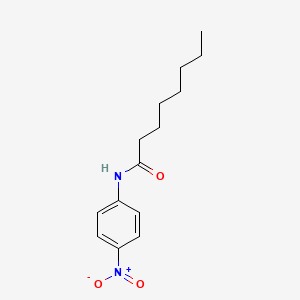![molecular formula C9H12N6 B14158672 6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine CAS No. 14393-73-8](/img/structure/B14158672.png)
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tetrazole ring fused to a pyridazine ring, with a piperidine group attached to the tetrazole ring. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be carried out under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the potential hazards associated with handling azides and other reactive intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:
6-Azidotetrazolo[1,5-b]pyridazine: Known for its explosive properties and use in energetic materials.
6-Methylnitramimo-7-nitro-8-aminotetrazolo[1,5-b]pyridazine: A potential booster explosive with good detonation velocities and impact sensitivity.
1,2,3-Triazolo[1,5-b]pyridazine: Used in medicinal chemistry for its inhibitory effects on specific enzymes.
The uniqueness of this compound lies in its combination of a piperidine group with the tetrazolo[1,5-b]pyridazine scaffold, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
14393-73-8 |
|---|---|
Formule moléculaire |
C9H12N6 |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
6-piperidin-1-yltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C9H12N6/c1-2-6-14(7-3-1)9-5-4-8-10-12-13-15(8)11-9/h4-5H,1-3,6-7H2 |
Clé InChI |
IFVVBQDCGRLKOM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=NN3C(=NN=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-N-[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]benzenemethanamine](/img/structure/B14158600.png)
![{2-[(e)-Imino(phenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14158601.png)
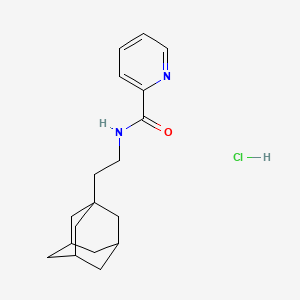
![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)
![Diazene, 1-[2-methyl-5-(1-methylethyl)-4-(2-phenyldiazenyl)phenyl]-2-phenyl-](/img/structure/B14158615.png)
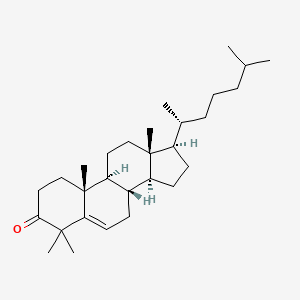

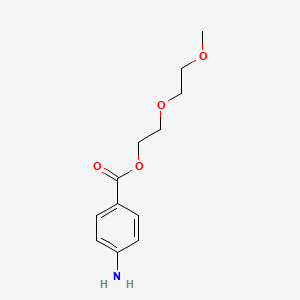

![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
